molecular formula C15H17NO2 B1453575 [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine CAS No. 651757-91-4

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine

Cat. No.: B1453575
CAS No.: 651757-91-4
M. Wt: 243.3 g/mol
InChI Key: IFXSCWOSNDZNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine typically involves the reaction of 4-methoxybenzyl chloride with 3-hydroxybenzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and coatings to impart specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the additional phenyl ring.

    3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the phenyl ring but differs in the position of substitution.

    4-Methoxybenzylamine: Similar structure but with a single phenyl ring and a methoxy group.

Uniqueness

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine is unique due to the presence of two phenyl rings connected through a methylene bridge, with one of the phenyl rings bearing a methoxy group. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-9H,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSCWOSNDZNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.